2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a bromophenyl group, a pyridinyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Introduction of the Bromophenyl and Pyridinyl Groups: The bromophenyl and pyridinyl groups are introduced through substitution reactions. These reactions typically involve the use of brominated aromatic compounds and pyridine derivatives.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through thiolation reactions, where sulfur-containing reagents are used to attach the sulfanyl group to the triazole ring.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through acylation reactions, where acetic anhydride or acetyl chloride is used to introduce the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the bromophenyl group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the bromophenyl group, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and dehalogenated products.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Research: The compound serves as a model for studying the reactivity and stability of triazole derivatives and their interactions with other chemical entities.
Industrial Applications: The compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and the bromophenyl group play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: This compound shares the triazole and bromophenyl groups but differs in the presence of a phenyl-ethanol moiety.
2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide: This compound is similar but has a different position of the pyridinyl group.
2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide: This compound differs in the position of the methoxy groups on the phenyl ring.
Uniqueness
The uniqueness of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromophenyl and pyridinyl groups, along with the dimethoxyphenyl moiety, allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
477329-69-4 |
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Molecular Formula |
C23H20BrN5O3S |
Molecular Weight |
526.4 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H20BrN5O3S/c1-31-19-8-5-17(13-20(19)32-2)26-21(30)14-33-23-28-27-22(15-9-11-25-12-10-15)29(23)18-6-3-16(24)4-7-18/h3-13H,14H2,1-2H3,(H,26,30) |
InChI Key |
SOVQRHCCFGQYNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)OC |
Origin of Product |
United States |
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